molecular formula C23H24N2O3 B4965521 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione

2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione

Cat. No. B4965521
M. Wt: 376.4 g/mol
InChI Key: OLMMYYOLZFCDAV-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione, also known as BMPIQD, is a synthetic compound that belongs to the family of isoquinolinedione derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and the activation of apoptotic pathways. In inflammation, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. This leads to the suppression of pro-inflammatory cytokines and chemokines. In neurological disorders, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and suppress inflammation. In neurological disorders, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to improve cognitive function and memory, and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous and organic solvents. However, there are also some limitations, including its relatively high cost, low yield, and limited availability.

Future Directions

There are several future directions for 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione research, including:
1. Development of more efficient and cost-effective synthesis methods to increase the yield and availability of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione.
2. Further investigation of the mechanism of action of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione in cancer, inflammation, and neurological disorders.
3. Exploration of the potential therapeutic applications of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione in other diseases, such as cardiovascular diseases, metabolic disorders, and infectious diseases.
4. Evaluation of the pharmacokinetics and toxicity of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione in animal models and clinical trials.
5. Development of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione analogs with improved potency, selectivity, and pharmacokinetic properties.
Conclusion:
In conclusion, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione is a synthetic compound that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione have been discussed in this paper. Further research is needed to fully understand the potential of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione as a therapeutic agent.

Synthesis Methods

The synthesis of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione involves the condensation of 4-(1-piperidinylmethylene)phthalic anhydride with benzylamine and methoxyacetic acid in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The structure of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been confirmed by various spectroscopic techniques, including NMR, IR, and MS.

Scientific Research Applications

2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

(4E)-2-benzyl-7-methoxy-4-(piperidin-1-ylmethylidene)isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-28-18-10-11-19-20(14-18)22(26)25(15-17-8-4-2-5-9-17)23(27)21(19)16-24-12-6-3-7-13-24/h2,4-5,8-11,14,16H,3,6-7,12-13,15H2,1H3/b21-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMMYYOLZFCDAV-LTGZKZEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN3CCCCC3)C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=C\N3CCCCC3)/C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-2-benzyl-7-methoxy-4-(piperidin-1-ylmethylidene)isoquinoline-1,3-dione

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